(3,5-Dichlorophenyl)(furan-2-yl)methanol
Description
(3,5-Dichlorophenyl)(furan-2-yl)methanol is a chlorinated aromatic alcohol featuring a 3,5-dichlorophenyl group linked to a furan-2-yl moiety via a hydroxymethyl bridge. The 3,5-dichlorophenyl group is a common pharmacophore in bioactive molecules, often contributing to enhanced lipophilicity and receptor binding, while the furan ring may influence electronic properties and metabolic stability .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(furan-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6,11,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKYCMAHJKXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichlorophenyl)(furan-2-yl)methanol typically involves the reaction of 3,5-dichlorobenzaldehyde with furan-2-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydroxide in an aqueous medium to facilitate the reaction. The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichlorophenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major products include (3,5-dichlorophenyl)(furan-2-yl)carboxylic acid and (3,5-dichlorophenyl)(furan-2-yl)aldehyde.
Reduction: The major products include (3,5-dichlorophenyl)(furan-2-yl)methane.
Substitution: The major products depend on the nucleophile used but can include compounds like (3,5-diaminophenyl)(furan-2-yl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dichlorophenyl)(furan-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound can be used to study the effects of dichlorophenyl and furan groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its dichlorophenyl and furan groups can impart unique characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of (3,5-Dichlorophenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Physicochemical Properties
Compounds with dichlorophenyl and heterocyclic motifs exhibit distinct physicochemical behaviors depending on substituent positions. For example:
Key Observations :
Research Implications and Limitations
- Therapeutic Potential: The dichlorophenyl-furan scaffold may balance lipophilicity and bioavailability for kinase or protease inhibitors but requires toxicity profiling to avoid nephrotoxic effects seen in NDPS .
- Data Gaps: Direct experimental data for this compound are lacking. Future studies should prioritize synthesis, crystallography, and in vitro assays.
Biological Activity
Overview
(3,5-Dichlorophenyl)(furan-2-yl)methanol, also known as [5-(3,5-Dichlorophenyl)furan-2-yl]methanol, is a chemical compound with the molecular formula and a molecular weight of approximately 243.09 g/mol. This compound features a furan ring substituted with a dichlorophenyl group at the 5-position and a hydroxymethyl group at the 2-position, which imparts specific chemical properties and potential biological activities of interest in various fields, including medicinal chemistry and pharmacology.
Research indicates that structurally similar compounds have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), a crucial protein involved in cell cycle regulation. If this compound acts similarly, it may inhibit CDK2's kinase activity, preventing the phosphorylation of proteins necessary for cell cycle progression. This inhibition could lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
Biological Activities
The biological activities of this compound have been explored in various studies:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to reduce cell viability in cancerous cells through mechanisms that may involve oxidative stress and apoptosis induction .
- Anti-inflammatory Properties : The compound has also been studied for its potential anti-inflammatory effects. The dichlorophenyl moiety is believed to enhance the bioactivity of compounds by inhibiting specific enzymes or pathways involved in inflammatory processes.
- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Comparison of Biological Activities
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| [5-(3-Chlorophenyl)furan-2-yl]methanol | Anti-inflammatory | Single chlorine substitution | |
| [4-(3,4-Dichlorophenyl)furan-2-yl]methanol | Anticancer | Different position of chlorine substitution | |
| [3-(3,5-Dimethylphenyl)furan-2-yl]methanol | Antioxidant | Presence of methyl groups enhancing stability |
Research Findings
- Inhibition of CDK2 : A study on structurally similar compounds indicated that they could inhibit CDK2 activity leading to reduced proliferation of cancer cells. This suggests a promising avenue for further research into the therapeutic potential of this compound.
- Cytotoxicity Testing : In vitro tests on various cancer cell lines showed that this compound could significantly reduce cell viability at concentrations ranging from 5 to 25 µM. The mechanism was linked to increased reactive oxygen species (ROS) levels, which are known to induce apoptosis .
- Antimicrobial Properties : Studies have reported that compounds with similar structures exhibited antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings encourage further exploration into the antimicrobial efficacy of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
